5-Bromo-6-methoxy-3-methyl-1H-indazole
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Overview
Description
5-Bromo-6-methoxy-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-nitroanisole with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-methoxy-3-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: It serves as a probe for studying biological pathways and molecular interactions in cells.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole: Lacks the methoxy and methyl groups, which may result in different biological activities.
6-Methoxy-1H-indazole: Lacks the bromine and methyl groups, affecting its reactivity and applications.
3-Methyl-1H-indazole: Lacks the bromine and methoxy groups, leading to different chemical properties.
Uniqueness
The presence of bromine, methoxy, and methyl groups in 5-Bromo-6-methoxy-3-methyl-1H-indazole makes it unique compared to other indazole derivatives
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-6-methoxy-3-methyl-2H-indazole |
InChI |
InChI=1S/C9H9BrN2O/c1-5-6-3-7(10)9(13-2)4-8(6)12-11-5/h3-4H,1-2H3,(H,11,12) |
InChI Key |
VHZMWJKQVNJOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1)OC)Br |
Origin of Product |
United States |
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